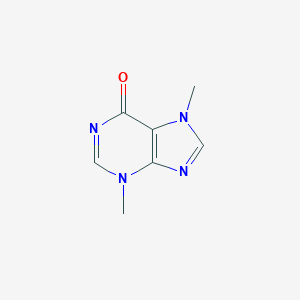
3,7-dimethyl-3H-purin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-dimethyl-3H-purin-6(7H)-one is a purine derivative with the molecular formula C7H8N4O It is a methylated form of hypoxanthine, a naturally occurring purine base found in nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,7-dimethyl-3H-purin-6(7H)-one can be synthesized through the direct conversion of theobromine. The process involves the use of specific reagents and conditions to achieve the desired transformation. For instance, theobromine can be converted into 2-chloro-3,7-dimethylhypoxanthine using chlorinating agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,7-dimethyl-3H-purin-6(7H)-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction
Common Reagents and Conditions:
Nucleophilic Substitution: Alcoholates, ammonia, and amines are commonly used reagents for nucleophilic substitution reactions involving this compound.
Oxidation and Reduction: Specific oxidizing and reducing agents can be employed to modify the oxidation state of the compound, leading to different derivatives.
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound .
Applications De Recherche Scientifique
3,7-dimethyl-3H-purin-6(7H)-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,7-dimethyl-3H-purin-6(7H)-one involves its interaction with specific molecular targets and pathways. As a purine derivative, it participates in the metabolism of nucleic acids and can influence various biochemical processes. The compound’s effects are mediated through its binding to enzymes and receptors involved in purine metabolism .
Comparaison Avec Des Composés Similaires
Theobromine: A precursor in the synthesis of 3,7-dimethyl-3H-purin-6(7H)-one.
Theophylline: Another methylated xanthine with similar chemical properties.
Caffeine: A well-known stimulant that shares structural similarities with this compound.
Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
19143-59-0 |
|---|---|
Formule moléculaire |
C7H8N4O |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
3,7-dimethylpurin-6-one |
InChI |
InChI=1S/C7H8N4O/c1-10-3-8-6-5(10)7(12)9-4-11(6)2/h3-4H,1-2H3 |
Clé InChI |
XKOHAPDAGMARLK-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=O)N=CN2C |
SMILES canonique |
CN1C=NC2=C1C(=O)N=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















